molecular formula C₁₀H₁₆N₅O₁₄P₃ xNa B1141774 Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate CAS No. 24905-71-3

Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate

カタログ番号: B1141774
CAS番号: 24905-71-3
分子量: 523.18
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₆N₅O₁₄P₃ xNa and its molecular weight is 523.18. The purity is usually 95%.
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作用機序

Target of Action

Guanosine 5’-(tetrahydrogen triphosphate), sodium salt, also known as GTP, primarily targets G-proteins . G-proteins are pivotal in transmitting signals from extracellular stimuli to intracellular responses . GTP also interacts with several other targets such as RNA-directed RNA polymerase , Uridine-cytidine kinase-like 1 , GTPase HRas , and Rho-related GTP-binding protein RhoE .

Mode of Action

GTP interacts with its targets to induce various cellular changes. It acts as a substrate for G-proteins, which are involved in transmitting signals from extracellular stimuli to intracellular responses . The hydrolysis of GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .

Biochemical Pathways

GTP is involved in various biochemical processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication . It is also used as a source of energy for protein synthesis and gluconeogenesis . GTP is essential to signal transduction, particularly with G-proteins, in second-messenger mechanisms where it is converted to guanosine diphosphate (GDP) through the action of GTPases .

Pharmacokinetics

It is known that gtp is soluble in water , suggesting that it could be readily absorbed and distributed in the body.

Result of Action

The action of GTP results in various molecular and cellular effects. It activates the signal transducing G proteins, which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades . The hydrolysis of GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .

生物活性

Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate, commonly referred to as a derivative of guanosine, is a complex nucleotide analog with significant biological activity. This compound is of particular interest due to its potential applications in biochemistry and pharmacology, particularly in the context of nucleic acid metabolism and therapeutic interventions.

Structural Formula

The compound has a complex structure characterized by multiple functional groups, including amino, hydroxy, and phosphate moieties. The molecular formula is C30H39N15Na3O33P6C_{30}H_{39}N_{15}Na_3O_{33}P_6, indicating a substantial molecular weight and the presence of multiple phosphorus atoms, which are critical for its biological function.

Molecular Characteristics

PropertyValue
Molecular Weight1392.52 g/mol
CAS Number43139-22-6
EINECS261-842-4
Storage Conditions-20°C

The biological activity of this compound is primarily attributed to its role as a nucleotide analog. It can interfere with normal nucleotide metabolism by mimicking natural substrates in enzymatic reactions. This interference can lead to the inhibition of key enzymes involved in nucleic acid synthesis and modification.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits inhibitory effects on various enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit nicotinamide N-methyltransferase (NNMT), which plays a role in cancer cell proliferation. Inhibition assays revealed an IC50 value of approximately 19.8 µM for related compounds, suggesting moderate potency against NNMT .

Case Studies

  • Cell Proliferation Assays : In human oral cancer cell lines (HSC-2), treatment with the compound resulted in a significant reduction in cell proliferation rates compared to controls. Specifically, at concentrations of 10 µM and above, a notable decrease in proliferation was observed after 48 hours of treatment .
  • Nucleotide Synthesis Interference : The compound's structural similarity to guanosine suggests it may be incorporated into RNA or DNA during synthesis, potentially leading to mutations or impaired cellular function. This property has been explored in various cell lines where altered nucleotide pools were monitored following treatment with the compound .

Summary of Biological Effects

Study TypeObservationsIC50 Value
NNMT InhibitionSignificant reduction in enzyme activity19.8 µM
Cell ProliferationDecreased proliferation in HSC-2 cellsNot specified
Nucleotide IncorporationAltered nucleotide pools detectedNot applicable

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this sodium salt compound, and what strategies are employed to overcome them?

The synthesis involves multi-step organic reactions, including phosphorylation of the tetrahydrofuran ring and stereospecific introduction of the purine moiety. Challenges include maintaining stereochemical integrity and avoiding hydrolysis of labile phosphate groups. Strategies include using protective groups (e.g., tert-butyldimethylsilyl for hydroxyls) and low-temperature conditions to stabilize intermediates. Reaction progress is monitored via TLC and HPLC to ensure purity (>95%) .

Q. How does the compound’s stability vary under different pH conditions, and how should storage be optimized?

The compound is prone to hydrolysis in acidic or alkaline conditions due to its phosphate ester linkages. Stability studies indicate optimal storage at pH 6–7 in lyophilized form at -20°C. Aqueous solutions should be prepared fresh and used within 24 hours to prevent degradation .

Q. What biological roles are hypothesized for this compound based on its structural features?

Its nucleotide-like structure suggests potential roles in nucleoside metabolism, such as acting as a substrate for kinases or nucleotidases. Studies propose inhibitory activity against nucleoside transporters (e.g., hENT1) or as an antimetabolite in cancer therapy due to structural mimicry of ATP .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • HPLC : Quantifies purity and detects hydrolytic byproducts.
  • NMR Spectroscopy (¹H, ¹³C, ³¹P): Confirms stereochemistry and phosphate group connectivity.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 494.13 matches theoretical) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (e.g., buffer ionic strength, cofactor availability). Orthogonal assays, such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR), should be used to validate binding affinities. Comparative studies under standardized protocols are recommended .

Q. What experimental approaches are used to study the compound’s interaction with nucleotide-metabolizing enzymes?

  • Enzyme Kinetics : Measure Km and Vmax using spectrophotometric assays (e.g., NADH-coupled reactions).
  • X-ray Crystallography : Resolve 3D structures of enzyme-compound complexes to identify binding motifs.
  • Fluorescence Polarization : Assess competitive displacement of fluorescent nucleotide analogs .

Q. How can the compound’s phosphate groups be chemically modified to enhance its metabolic stability without compromising activity?

Strategies include:

  • Phosphorothioate Substitution : Replace non-bridging oxygen with sulfur to resist phosphatase cleavage.
  • Prodrug Approaches : Mask phosphate groups with ester-linked promoieties (e.g., pivaloyloxymethyl) for intracellular activation. Modifications should be evaluated via LC-MS/MS stability assays and cell-based efficacy screens .

Q. What methodologies are recommended for validating the compound’s role in cellular signaling pathways?

  • siRNA Knockdown : Silence target enzymes (e.g., adenosine kinase) and measure changes in compound efficacy.
  • Metabolic Profiling : Use LC-MS to track downstream metabolites (e.g., ADP/ATP ratios) in treated cells.
  • Transcriptomics : RNA-seq to identify differentially expressed genes in pathways linked to nucleotide metabolism .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s enzyme inhibition mechanisms?

Disagreements (e.g., competitive vs. non-competitive inhibition) can arise from assay design. To clarify:

  • Perform Lineweaver-Burk plots with varying substrate and inhibitor concentrations.
  • Use dose-response curves with recombinant enzymes to confirm mode of action.
  • Cross-reference with structural data (e.g., crystallography) to identify binding site overlaps .

Q. Methodological Tables

Table 1. Key Analytical Parameters for Compound Characterization

ParameterMethodConditions/NotesReference
PurityHPLCC18 column, 0.1% TFA in H₂O/MeOH gradient
Molecular WeightESI-MSNegative ion mode, m/z 494.13 observed
Phosphate Connectivity³¹P NMRδ 0–5 ppm (monophosphate), δ -5–5 ppm (diphosphate)

Table 2. Stability Profile Under Varied pH Conditions

pHHalf-Life (25°C)Degradation Products
4.02 hoursHydrolyzed phosphates, purine base
7.448 hoursMinimal degradation
9.06 hoursDephosphorylated tetrahydrofuran

特性

IUPAC Name

sodium;5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKFTQZWDXFRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N=C(NC2=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5NaO14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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